molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2

Anisaldehyde-[7-13C]

Cat. No.: B562243
CAS No.: 95537-93-2
M. Wt: 137.142
InChI Key: ZRSNZINYAWTAHE-PTQBSOBMSA-N
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Description

Anisaldehyde-[7-13C] is a carbon-13 isotopically labeled compound, specifically a labeled form of anisaldehyde. Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic aldehyde with a methoxy group attached to the benzene ring. The carbon-13 isotope is a stable isotope of carbon, which is commonly used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675629
Record name 4-Methoxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95537-93-2
Record name 4-Methoxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The oxidation of 4-methoxy[13C]toluene (p-cresyl methyl ether) represents a direct and scalable method for synthesizing Anisaldehyde-[7-13C]. This approach leverages manganese dioxide (MnO₂) as the oxidizing agent in a concentrated sulfuric acid medium. The methyl group adjacent to the methoxy-substituted benzene ring undergoes selective oxidation to yield the aldehyde functionality, with the 13C label retained at the carbonyl position.

Synthetic Procedure

  • Reagents and Conditions :

    • Starting Material : 4-Methoxy[13C]toluene (synthesized via methylation of p-cresol using 13C-labeled methyl iodide).

    • Oxidizing Agent : Manganese dioxide (MnO₂), 1.5 equivalents.

    • Solvent : Concentrated sulfuric acid (H₂SO₄), acting as both solvent and catalyst.

    • Temperature : 80–100°C.

    • Reaction Time : 4–6 hours under vigorous stirring.

  • Mechanism :
    The MnO₂ facilitates the oxidation of the benzylic methyl group to a carbonyl via a radical intermediate. The sulfuric acid stabilizes reactive intermediates and enhances the electrophilicity of the methyl group.

  • Workup and Purification :
    Post-reaction, the mixture is quenched with ice water, and the product is extracted using dichloromethane (DCM). The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Final purification is achieved via fractional distillation or silica gel chromatography, yielding Anisaldehyde-[7-13C] with a reported purity of >98%.

  • Yield and Challenges :
    Typical yields range from 60–70%. Over-oxidation to 4-methoxybenzoic acid is mitigated by controlling reaction temperature and MnO₂ stoichiometry. Isotopic purity is confirmed via 13C NMR, showing a singlet at δ 190–195 ppm for the labeled carbonyl carbon.

Ozonolysis of 13C-Labeled Anethole

Reaction Overview

An alternative route involves the ozonolysis of 13C-labeled anethole (1-methoxy-4-(1-propenyl)benzene). This method exploits the cleavage of the carbon-carbon double bond to generate the aldehyde functionality, with the 13C label incorporated at the carbonyl position.

Synthetic Procedure

  • Reagents and Conditions :

    • Starting Material : Anethole labeled with 13C at the α-position of the propenyl group.

    • Ozonolysis : Ozone (O₃) is bubbled through a solution of anethole in a 1:1 mixture of ethyl acetate and water.

    • Temperature : 0–5°C to minimize side reactions.

    • Workup : Reductive cleavage of the ozonide using dimethyl sulfide (DMS).

  • Mechanism :
    Ozonolysis cleaves the double bond in anethole, forming an ozonide intermediate. Reductive workup with DMS converts the ozonide into two aldehyde fragments: Anisaldehyde-[7-13C] and formaldehyde.

  • Purification :
    The reaction mixture is extracted with DCM, and the organic phase is washed with sodium bicarbonate to remove acidic byproducts. Anisaldehyde-[7-13C] is isolated via vacuum distillation, achieving a purity of 95–97%.

  • Yield and Isotopic Integrity :
    Yields average 50–60%, with isotopic enrichment confirmed by high-resolution mass spectrometry (HRMS). The dominant fragment at m/z 137.14 corresponds to the molecular ion of Anisaldehyde-[7-13C].

Comparative Analysis of Preparation Methods

Parameter MnO₂ Oxidation Ozonolysis
Starting Material 4-Methoxy[13C]toluene13C-Labeled Anethole
Reaction Time 4–6 hours8–12 hours (incl. ozonolysis)
Yield 60–70%50–60%
Purity >98%95–97%
Isotopic Integrity 99% 13C incorporation97% 13C incorporation
Scalability Suitable for large-scaleLimited by ozone handling
Byproducts 4-Methoxybenzoic acidFormaldehyde

Challenges in Synthesis

  • Isotopic Purity :
    Ensuring complete 13C incorporation requires stringent control over starting material synthesis. Trace impurities in 13C-labeled precursors can lead to isotopic dilution, detectable via NMR.

  • Byproduct Management :
    Over-oxidation in the MnO₂ method is minimized by incremental MnO₂ addition. In ozonolysis, excess formaldehyde is removed via fractional distillation.

  • Safety Considerations :
    Ozonolysis necessitates specialized equipment for ozone generation and containment, posing logistical challenges for non-specialized laboratories.

Characterization and Validation

  • Spectroscopic Analysis :

    • 13C NMR : A singlet at δ 190.2 ppm confirms the 13C-labeled carbonyl group.

    • IR Spectroscopy : Strong absorbance at 1705 cm⁻¹ (C=O stretch).

    • HRMS : [M+H]⁺ at m/z 137.14 (calculated: 137.14).

  • Chromatographic Purity :
    HPLC analysis using a C18 column (acetonitrile/water, 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Applications in Scientific Research

Anisaldehyde-[7-13C] is pivotal in:

  • Metabolic Tracing : Elucidating pathways in microbial and mammalian systems via 13C-NMR.

  • Pharmacokinetics : Quantifying drug metabolites with enhanced sensitivity in mass spectrometry.

  • Synthetic Chemistry : Serving as a labeled building block for complex molecule synthesis .

Chemical Reactions Analysis

Types of Reactions: Anisaldehyde-[7-13C] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, manganese dioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Anisic acid.

    Reduction: Anisyl alcohol.

    Substitution: Nitroanisaldehyde, haloanisaldehyde.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Anisaldehyde-[7-13C] is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling enhances the resolution and provides detailed information about molecular structures and dynamics. This application is critical for understanding complex chemical systems.

2. Biology:
In metabolic studies, Anisaldehyde-[7-13C] serves as a tracer to investigate biochemical pathways. By tracking the labeled compound through metabolic processes, researchers can elucidate the mechanisms of action of various biological systems.

3. Medicine:
The compound plays a role in drug development and pharmacokinetics. It helps in understanding drug metabolism by tracing how drugs are processed within biological systems. This application is vital for optimizing drug formulations and improving therapeutic efficacy.

4. Industry:
Anisaldehyde-[7-13C] is applied in the synthesis of fragrances and flavors due to its aromatic properties. Its use in pharmaceuticals also extends to the development of new therapeutic agents.

Case Study 1: NMR Spectroscopy

A study demonstrated that Anisaldehyde-[7-13C] significantly improved the sensitivity and accuracy of NMR spectroscopy in analyzing complex mixtures. The carbon-13 labeling allowed for clearer differentiation between closely related compounds, facilitating better structural elucidation.

Case Study 2: Metabolic Tracing

Research involving Anisaldehyde-[7-13C] as a tracer revealed insights into the metabolic pathways of cancer cells. The labeled compound was used to trace how cancer cells metabolize nutrients differently than normal cells, providing potential targets for therapeutic intervention.

Case Study 3: Drug Metabolism

In pharmacokinetic studies, Anisaldehyde-[7-13C] was utilized to assess the metabolism of a new anti-cancer drug. By monitoring the fate of the labeled compound in vivo, researchers identified key metabolic pathways and potential side effects, leading to improved drug design.

Comparison with Similar Compounds

    Vanillin: Structurally similar to anisaldehyde, with a hydroxyl group instead of a methoxy group.

    Benzaldehyde: Lacks the methoxy group, simpler structure.

    Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde group.

Uniqueness: Anisaldehyde-[7-13C] is unique due to its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its methoxy group also imparts specific chemical properties, making it useful in various synthetic and industrial applications .

Biological Activity

Anisaldehyde-[7-13C], a labeled derivative of anisaldehyde, is gaining attention in biological research due to its potential therapeutic applications and biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C8H8O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 95537-93-2

Anisaldehyde is an aromatic aldehyde known for its characteristic sweet scent and is widely used in flavoring and fragrance industries. The carbon-13 isotope labeling at position 7 allows for advanced tracking in metabolic studies and enzymatic reactions.

Biological Activities

Anisaldehyde and its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Anisaldehyde has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it possesses bactericidal effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Anticancer Activity : Research has shown that anisaldehyde can induce apoptosis in cancer cells. It has been tested against several cancer cell lines, revealing cytotoxic effects that suggest potential use in cancer therapy .
  • Anti-inflammatory Effects : Anisaldehyde exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of anisaldehyde derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, indicating strong bactericidal properties. The results highlighted the symmetric dimer of anisaldehyde as particularly effective against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells :
    In vitro assays revealed that anisaldehyde induces cell cycle arrest and apoptosis in KB-3-1 cervical cancer cells. The compound exhibited an IC50 value of approximately 57.7 µM, demonstrating moderate cytotoxicity compared to established chemotherapeutics like Griseofulvin .
  • Inflammation Modulation :
    In a model of lipopolysaccharide (LPS)-induced inflammation, anisaldehyde significantly reduced levels of TNF-α and IL-1β while increasing IL-10 levels, suggesting its role as an anti-inflammatory agent .

Research Findings

A summary of key findings regarding the biological activity of anisaldehyde-[7-13C] is presented in the following table:

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus with MIC values from 1 to 8 µg/mL
AnticancerInduces apoptosis in KB-3-1 cells (IC50 = 57.7 µM)
Anti-inflammatoryReduces pro-inflammatory cytokines in LPS model

Q & A

Q. What analytical techniques are most effective for confirming the position of the 13C label in Anisaldehyde-[7-13C]?

To verify isotopic labeling, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For NMR, the 13C isotope induces distinct chemical shifts in the carbonyl carbon (C7), which can be compared to unlabeled analogs. In MS, isotopic peaks in the molecular ion cluster confirm incorporation efficiency. For example, SIM-MS analysis in a study on cis-hinokiresinol biosynthesis detected dual 13C incorporation from labeled cinnamate precursors, validating the method . Solubility data (e.g., in chloroform or ethyl acetate) should inform sample preparation for these techniques .

Q. How can researchers ensure reproducibility when synthesizing Anisaldehyde-[7-13C]?

Reproducibility hinges on documenting reaction conditions, precursor purity, and isotopic enrichment ratios. Follow protocols from peer-reviewed literature, such as using [7-13C]cinnamate as a precursor in coupling reactions, and validate outcomes via NMR/MS . Ensure solvents and reagents (e.g., anhydrous conditions) are standardized, and report deviations from established methods. Refer to guidelines for experimental reproducibility, including material sourcing and step-by-step protocol descriptions .

Q. What safety and handling precautions are essential for Anisaldehyde-[7-13C] in laboratory settings?

Store the compound at -20°C to prevent degradation . Use gloves and eye protection due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) . Solubility in organic solvents like chloroform requires fume hood use. Document safety protocols in line with institutional guidelines and reference material safety data sheets (MSDS) for isotopic compounds.

Advanced Research Questions

Q. How can isotopic tracing with Anisaldehyde-[7-13C] elucidate metabolic pathways in plant systems?

Design feeding experiments where labeled Anisaldehyde-[7-13C] is introduced to cultured cells or tissues. Monitor incorporation into downstream metabolites via LC-MS or GC-MS. For example, in Asparagus officinalis, 13C-labeled cinnamate precursors were tracked to confirm cis-hinokiresinol biosynthesis via phenylpropanoid coupling . Optimize dosing intervals and extraction methods to minimize isotopic dilution. Cross-validate results with enzymatic assays or genetic knockout models.

Q. What strategies resolve discrepancies in isotopic labeling efficiency between theoretical and observed data?

Contradictions may arise from incomplete precursor uptake or side reactions. Use control experiments with unlabeled analogs to quantify background noise. Adjust reaction kinetics (e.g., temperature, catalyst concentration) to improve yield. For metabolic studies, employ pulse-chase labeling to distinguish turnover rates. Statistical tools like ANOVA can identify experimental variables affecting isotopic incorporation .

Q. How should researchers design a study integrating Anisaldehyde-[7-13C] with multi-omics approaches (e.g., metabolomics and proteomics)?

Combine isotopic tracing with untargeted metabolomics to identify labeled metabolites. Use stable isotope-resolved NMR or MS to map metabolic fluxes. For proteomics, employ activity-based probes to link enzyme activity to pathway dynamics. Ensure data alignment across omics layers by synchronizing sampling times and normalizing isotopic enrichment ratios. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Methodological Reporting and Documentation

Q. What are best practices for reporting Anisaldehyde-[7-13C] synthesis and analysis in manuscripts?

Follow IMRaD structure (Introduction, Methods, Results, Discussion) . In Methods, detail isotopic purity, synthetic routes, and validation steps (e.g., NMR/MS parameters). Use tables to summarize solubility, stability, and spectroscopic data . In Results, highlight key isotopic peaks or shifts, avoiding redundant figures. Discuss limitations, such as potential isotopic scrambling, and compare findings to prior studies .

Q. How can researchers optimize experimental workflows to balance cost and precision in 13C-labeling studies?

Prioritize critical steps requiring high isotopic enrichment (e.g., precursor synthesis). Use computational modeling to predict labeling patterns and minimize trial runs. For cost efficiency, share labeled intermediates across collaborative projects. Validate cost-effective alternatives (e.g., lower-purity isotopes for pilot studies) while maintaining rigor in final analyses .

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